REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:5])[CH2:3][OH:4].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[C:7]#[CH:8]>CN(C)C=O>[OH:4][CH2:3][CH:2]([NH:1][CH:8]=[CH:7][C:6]([O:10][CH2:11][CH3:12])=[O:9])[CH3:5]
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
NC(CO)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
4.91 g
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Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
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Type
|
CUSTOM
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Details
|
The reactant mixture was stirred at not more than 5° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 2 hour
|
Duration
|
2 h
|
Reaction Time |
6 h |
Name
|
Ethyl 3-[(1-hydroxyprop-2-yl)amino]acrylate
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Type
|
|
Smiles
|
OCC(C)NC=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |